2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amino group
Preparation Methods
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common method includes the condensation of a pyrrolidine derivative with a benzylamine derivative under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific stereochemistry and functional groups. Similar compounds include:
- Pyrrolidine derivatives
- Benzylamine derivatives
- Other amino-substituted pyrrolidines These compounds may share some chemical properties but differ in their biological activities and applications .
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
InChI Key |
MMWQYVUUWKXYLN-BHWOMJMDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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